chemical properties of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate
chemical properties of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate
An In-Depth Technical Guide to the Chemical Properties of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate
Introduction
In the landscape of modern drug discovery, the quest for novel molecular scaffolds that confer advantageous physicochemical and pharmacological properties is paramount. Spirocyclic systems, particularly those incorporating heteroatoms, have garnered significant attention for their ability to introduce three-dimensionality, thereby enabling exploration of previously inaccessible chemical space.[1][2] Tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate is a key building block belonging to this class. It merges the rigid, three-dimensional framework of a 6-azaspiro[3.5]nonane core with the versatile and widely utilized tert-butoxycarbonyl (Boc) protecting group.
This technical guide serves as a comprehensive resource for researchers, medicinal chemists, and drug development professionals. It provides an in-depth analysis of the core chemical properties, reactivity, stability, and analytical characterization of this compound. The narrative is structured to not only present data but also to explain the underlying chemical principles, offering field-proven insights into its practical application and handling.
Molecular Structure and Identification
The foundational aspect of understanding any chemical entity is its structure. Tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate features a cyclobutane ring and a piperidine ring fused at a single quaternary carbon atom (the spiro center). The carbamate functional group is attached to the C1 position of the cyclobutane ring, while the nitrogen of the piperidine ring is at the C6 position. The Boc group serves to protect the primary amine, rendering it stable to a wide range of reaction conditions while allowing for facile deprotection when required.
Caption: Chemical structure of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate.
Key Identifiers
Precise identification is critical for procurement, regulatory documentation, and literature tracking. The key identifiers for this compound are summarized below.
| Identifier | Value |
| IUPAC Name | tert-butyl (6-azaspiro[3.5]nonan-1-yl)carbamate |
| CAS Number | 1935246-45-9[3] |
| Molecular Formula | C₁₃H₂₄N₂O₂ |
| Molecular Weight | 240.34 g/mol [4] |
| SMILES | C1CC2(CCNC1)CCC2NC(=O)OC(C)(C)C |
| InChIKey | Varies by source, requires precise stereochemistry |
Physicochemical Properties
The physical properties of a molecule dictate its behavior in both chemical reactions and biological systems, influencing everything from solvent choice to bioavailability.
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Physical Form: Typically a solid at room temperature.
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Solubility: The molecule possesses both lipophilic (tert-butyl, spirocyclic alkane core) and hydrophilic (carbamate) character. It is expected to be soluble in a range of organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH). Its solubility in water is expected to be low but may be enhanced under acidic conditions where the piperidine nitrogen could be protonated.
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pKa: The secondary amine within the piperidine ring is the most basic site. Its pKa is expected to be in the range of 9-11, typical for cyclic secondary amines. The N-H of the carbamate is significantly less acidic, with a pKa typically >15.
Spectroscopic and Analytical Characterization
Unambiguous characterization relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for confirming the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is characterized by several key signals. A sharp, high-intensity singlet integrating to 9 protons is expected around δ 1.45 ppm , corresponding to the magnetically equivalent methyl groups of the tert-butyl group.[5][6] The proton of the carbamate N-H will appear as a broad singlet, typically between δ 4.5-5.5 ppm . The remaining protons on the cyclobutane and piperidine rings will appear as a series of complex, overlapping multiplets in the aliphatic region (δ 1.5-3.5 ppm ).
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¹³C NMR: The carbon spectrum provides clear diagnostic peaks. The carbonyl carbon of the carbamate is expected around δ 155-156 ppm .[5] The quaternary carbon of the tert-butyl group appears around δ 79-80 ppm . The methyl carbons of the Boc group will produce a signal around δ 28.5 ppm .[5][6] The carbons of the spirocyclic framework will be found in the δ 20-60 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum is valuable for identifying key functional groups.
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N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ corresponds to the N-H stretching of the carbamate.
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C-H Stretch: Sharp peaks just below 3000 cm⁻¹ are due to the sp³ C-H bonds of the alkyl framework.
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C=O Stretch: A strong, sharp absorption band around 1680-1700 cm⁻¹ is characteristic of the carbamate carbonyl group.[5]
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would typically show a strong signal for the protonated molecule [M+H]⁺ at m/z 241.3. A characteristic fragmentation pattern in MS/MS analysis involves the neutral loss of isobutylene (56 Da) or the entire Boc group (100 Da) from the parent ion.
Chemical Reactivity and Stability
The utility of this molecule as a synthetic intermediate is defined by its reactivity profile, dominated by the chemistry of the Boc-protected amine.
The Role and Reactivity of the Boc Protecting Group
The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry. Its primary function is to mask the nucleophilicity of the primary amine.
Causality of its Utility: The Boc group is chosen for its remarkable stability to a wide array of chemical conditions, including basic, reductive, and oxidative environments. However, its true strength lies in the ease and cleanliness of its removal under acidic conditions. This orthogonality allows for selective deprotection without disturbing other sensitive functional groups in a complex molecule.
Protocol: Acid-Catalyzed Deprotection
The removal of the Boc group is a fundamental transformation that unmasks the primary amine for subsequent functionalization. The reaction proceeds via a carbocationic intermediate.
Caption: Experimental workflow for Boc deprotection.
Step-by-Step Methodology:
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Dissolution: Dissolve tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-dioxane.
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Acid Addition: Cool the solution to 0 °C using an ice bath. Add a strong acid, typically Trifluoroacetic Acid (TFA, 5-10 eq) or a solution of HCl in dioxane (e.g., 4M), dropwise.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
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Workup: Remove the solvent and excess acid under reduced pressure. The resulting amine salt can be used directly or neutralized with an aqueous base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
Hydrolytic Stability
The carbamate linkage is generally stable to hydrolysis under neutral and mildly acidic or basic conditions. Studies on similar carbamate structures show they are hydrolytically stable in the pH range of 2-12, which is a critical feature for applications in drug delivery systems where stability in physiological environments is required.[7] Harsh basic conditions (e.g., NaOH at elevated temperatures) can lead to saponification, but this is not a common synthetic procedure for this class of carbamates.
Synthesis and Application in Drug Discovery
The value of tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate lies in its role as a versatile building block for introducing a spirocyclic scaffold.
General Synthetic Strategy
While multiple synthetic routes exist, a common approach involves the construction of the spirocyclic core followed by functionalization. This often entails multi-step sequences that may include cycloadditions or ring-closing reactions to form the strained cyclobutane ring, followed by the introduction and protection of the amine functionality.
Role as a Bioisostere and 3D Scaffold
In medicinal chemistry, flat, aromatic structures often suffer from poor solubility and high metabolic turnover. Replacing a simple ring system (like a piperidine or cyclohexane) with a spirocyclic scaffold like 6-azaspiro[3.5]nonane introduces a well-defined three-dimensional geometry.
Expertise-Driven Rationale:
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Improved Physicochemical Properties: The introduction of sp³-rich centers generally leads to increased aqueous solubility and decreased melting points compared to flat aromatic analogues, which can improve compound developability.[8]
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Novel Vectorial Exits: The spirocyclic core provides distinct exit vectors for substituents, allowing chemists to orient functional groups in novel regions of a target's binding pocket.
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Reduced Planarity: Moving away from planarity can disrupt undesirable π-π stacking interactions with metabolic enzymes (e.g., Cytochrome P450s), potentially leading to improved metabolic stability.
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Bioisosterism: The 6-azaspiro[3.5]nonane core can be considered a bioisostere of more common fragments like piperidine, offering a novel and patentable chemical space while potentially retaining or enhancing biological activity.[1][9]
Conclusion
Tert-butyl N-{6-azaspiro[3.5]nonan-1-yl}carbamate is more than a simple chemical intermediate; it is an enabling tool for the modern medicinal chemist. Its well-defined three-dimensional structure, combined with the robust and reliable chemistry of the Boc protecting group, provides a powerful platform for designing next-generation therapeutics. A thorough understanding of its chemical properties—from its spectroscopic fingerprint and physicochemical characteristics to its predictable reactivity—is essential for leveraging its full potential in the synthesis of complex molecules with improved drug-like properties.
References
- A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. Benchchem.
- Supplementary Information. Macmillan Group - Princeton University.
- Tert-butyl 1-oxo-6-azaspiro[3.5]nonane-6-carboxylate. PubChem.
- Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
- Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
- tert-Butyl (6-azaspiro[3.5]nonan-1-yl)carbamate. BLDpharm.
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An improved synthesis of 2-oxa-7-azaspiro[2][10]nonane and analogs as novel reagents in medicinal chemistry. ResearchGate. Available from:
- Supporting Information.
- tert-Butyl (6-azaspiro[3.5]nonan-2-yl)carbamate. BLDpharm.
- Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. AIR Unimi.
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